Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
Description
Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate (CAS 1816253-23-2) is a heterocyclic compound with the molecular formula C₉H₇BrFN₃O₃ and a molecular weight of 304.08 g/mol . It belongs to the [1,2,4]triazolo[4,3-a]pyridine family, characterized by a fused triazole and pyridine ring system. The compound features a 6-bromo and 8-fluoro substitution pattern, along with a methyl ester group at the acetamide position.
Properties
Molecular Formula |
C9H7BrFN3O3 |
|---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H7BrFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3 |
InChI Key |
UUPWZSQURGXIMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromo and Fluoro Groups: These can be introduced via halogenation reactions using reagents such as bromine and fluorine sources.
Formation of the Ester Group: The esterification reaction can be carried out using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit significant activity against various bacterial strains and fungi. The incorporation of halogen atoms like bromine and fluorine enhances the biological activity by increasing lipophilicity and altering the electronic properties of the molecule .
Anticancer Properties
Research indicates that triazole derivatives can inhibit specific cancer cell lines. The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Its effectiveness is attributed to the triazole ring, which is known for its fungicidal properties. Field studies have demonstrated that formulations containing this compound can reduce pest populations significantly while being less harmful to beneficial insects compared to conventional pesticides .
Plant Growth Regulation
In addition to its pesticidal properties, this compound has been explored for its potential as a plant growth regulator. Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of triazole units into their backbone .
Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites with enhanced electrical and thermal conductivity. By integrating this compound into nanomaterials, researchers aim to develop materials suitable for electronic applications and energy storage devices .
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The following table summarizes key structural and molecular differences between the target compound and analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate (Target Compound) | 1816253-23-2 | C₉H₇BrFN₃O₃ | 304.08 | 6-Bromo, 8-Fluoro, methyl ester |
| Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate (Chloro Analog) | 2135332-57-7 | C₉H₈ClN₃O₃ | ~241.5 (calculated) | 6-Chloro, methyl ester (no 8-fluoro) |
| tert-Butyl [3-oxo-6-(pyrrolidine-1-sulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate | P047-0035 | C₁₆H₂₂N₄O₅S | 382.44 | 6-Pyrrolidine sulfonyl, tert-butyl ester |
| 2-[7-(2-Fluorobenzyl)-3,8-dioxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-isopropylacetamide | sc-495328 | Not provided | Not provided | 2-Fluorobenzyl, isopropyl amide |
Key Observations:
Halogen Substitution: The 6-bromo and 8-fluoro groups in the target compound enhance steric bulk and electronegativity compared to the 6-chloro analog (). Bromine’s larger atomic radius (≈185 pm vs.
Ester Group Variations: The methyl ester in the target compound and chloro analog contrasts with the tert-butyl ester in the sulfonyl derivative ().
Functional Group Additions :
- The pyrrolidine-1-sulfonyl group in the tert-butyl derivative introduces a polar sulfonamide moiety, which may improve solubility in polar solvents or binding to sulfonamide-sensitive enzymes .
- Fluorobenzyl and amide-containing derivatives () exhibit expanded pharmacophores, likely targeting receptors with aromatic or amide-binding pockets (e.g., GPCRs or kinases) .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Chloro Analog | tert-Butyl Sulfonyl Derivative |
|---|---|---|---|
| Molecular Weight | 304.08 | ~241.5 | 382.44 |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.2 (lower lipophilicity) | ~2.5 (high lipophilicity) |
| Solubility | Moderate (polar aprotic solvents) | Higher (due to smaller substituents) | Lower (tert-butyl group) |
| Metabolic Stability | Likely moderate | Higher (smaller halogens) | Lower (bulky sulfonyl group) |
Notes:
- The target compound’s bromo-fluoro combination balances hydrophobicity and electronic effects, favoring interactions with enzymes like kinases or cytochrome P450 isoforms.
- The tert-butyl sulfonyl derivative’s high molecular weight (382.44 g/mol) may limit blood-brain barrier penetration but enhance plasma protein binding .
Biological Activity
Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate (CAS Number: 1816253-23-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₉H₇BrFN₃O₃
- Molecular Weight : 304.07 g/mol
- Structure : The compound features a triazole ring fused with a pyridine structure, which is known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include halogenation and acylation processes. The detailed synthetic route has been documented in various studies, indicating the importance of optimizing reaction conditions to enhance yield and purity.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. This compound was evaluated for its antiproliferative activity against human cancer cell lines such as:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays indicated that this compound exhibits potent cytotoxicity comparable to established chemotherapeutics .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against a range of pathogens:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
Results show that it possesses notable antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in infectious diseases .
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies indicate that triazole derivatives can interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival .
Case Studies
- Antiproliferative Studies : In a study involving various synthesized triazole derivatives, this compound was one of the compounds tested for cytotoxicity against MCF-7 cells. The results showed an IC50 value indicating significant inhibition of cell growth .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria at low concentrations. This positions it as a candidate for further development into antimicrobial therapies .
Q & A
Q. Advanced
- Electronic Effects: The electron-withdrawing bromo group (σₚ ≈ 0.86) enhances electrophilicity at the pyridine C-6 position, facilitating nucleophilic aromatic substitution. Fluorine (σₚ ≈ 0.78) increases metabolic stability by resisting oxidative degradation .
- Cross-Coupling: Bromo acts as a leaving group in Suzuki-Miyaura reactions. For example, describes Pd-catalyzed coupling with alkyl boronic acids to introduce diverse R-groups .
What analytical methods are recommended for purity assessment?
Q. Basic
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity thresholds should exceed 95% (as in ) .
- NMR: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ confirms ester methyl peaks (~3.7 ppm) and aromatic proton splitting patterns .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected: ~340–350 g/mol for C₁₁H₈BrFN₃O₃) .
How can reaction conditions be optimized for scaled synthesis?
Q. Advanced
- Catalysis: Replace traditional acid catalysts (e.g., Ts-OH in ) with reusable solid acids (e.g., Amberlyst-15) to improve yield and reduce waste .
- Solvent Selection: Substitute o-xylene () with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and sustainability.
- Temperature Control: Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate ring-closure steps while minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
